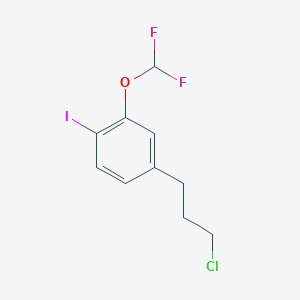![molecular formula C31H22F6N2O B14073316 (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a carbazole moiety, and an oxazole ring, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of the carbazole core, introduction of trifluoromethyl groups, and construction of the oxazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biomolecules makes it valuable for investigating cellular processes and protein functions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable it to target specific disease pathways, offering new avenues for drug development.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired effects. The compound’s trifluoromethyl groups and carbazole moiety play key roles in its binding affinity and specificity.
Eigenschaften
Molekularformel |
C31H22F6N2O |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-10-8-21(19-4-2-6-23(12-19)30(32,33)34)14-26(28)27-15-22(9-11-29(27)39)20-5-3-7-24(13-20)31(35,36)37/h2-15,25H,16-17H2,1H3/t25-/m0/s1 |
InChI-Schlüssel |
AZIWHWSMIWGYKW-VWLOTQADSA-N |
Isomerische SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(F)(F)F |
Kanonische SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(F)(F)F)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
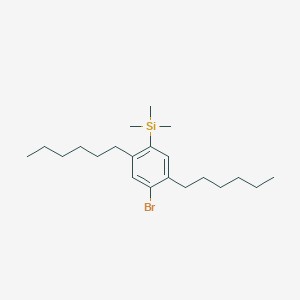
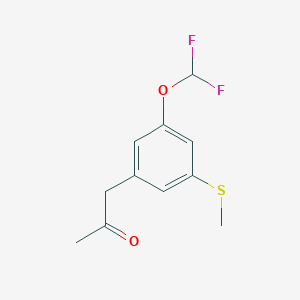
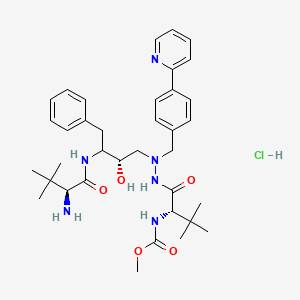
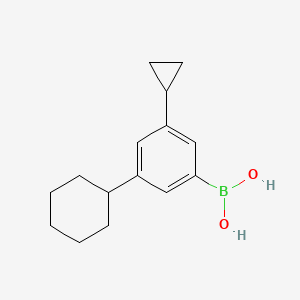
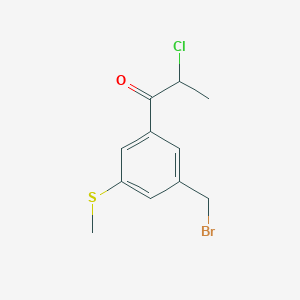
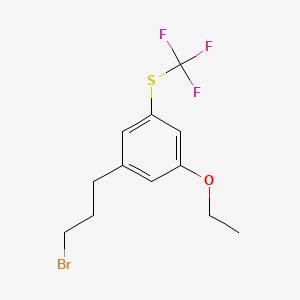
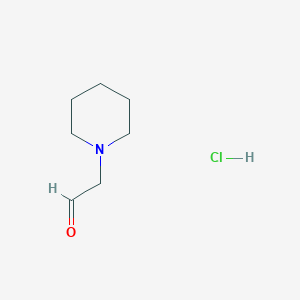
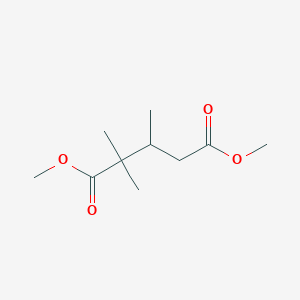
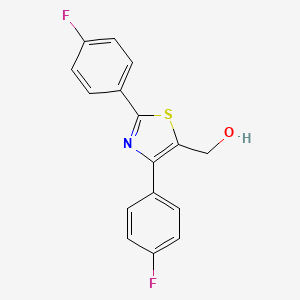
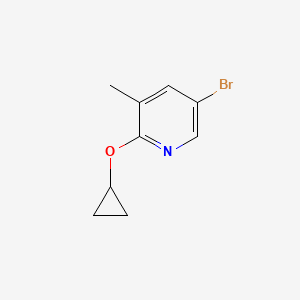
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
